4'-Bromo-2,2,2,2',6'-pentafluoroacetophenone 4'-Bromo-2,2,2,2',6'-pentafluoroacetophenone
Brand Name: Vulcanchem
CAS No.: 1208074-78-5
VCID: VC5895053
InChI: InChI=1S/C8H2BrF5O/c9-3-1-4(10)6(5(11)2-3)7(15)8(12,13)14/h1-2H
SMILES: C1=C(C=C(C(=C1F)C(=O)C(F)(F)F)F)Br
Molecular Formula: C8H2BrF5O
Molecular Weight: 288.999

4'-Bromo-2,2,2,2',6'-pentafluoroacetophenone

CAS No.: 1208074-78-5

Cat. No.: VC5895053

Molecular Formula: C8H2BrF5O

Molecular Weight: 288.999

* For research use only. Not for human or veterinary use.

4'-Bromo-2,2,2,2',6'-pentafluoroacetophenone - 1208074-78-5

Specification

CAS No. 1208074-78-5
Molecular Formula C8H2BrF5O
Molecular Weight 288.999
IUPAC Name 1-(4-bromo-2,6-difluorophenyl)-2,2,2-trifluoroethanone
Standard InChI InChI=1S/C8H2BrF5O/c9-3-1-4(10)6(5(11)2-3)7(15)8(12,13)14/h1-2H
Standard InChI Key DKUKINAWWPPFAN-UHFFFAOYSA-N
SMILES C1=C(C=C(C(=C1F)C(=O)C(F)(F)F)F)Br

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

4'-Bromo-2,2,2,2',6'-pentafluoroacetophenone features a benzene ring substituted with bromine at the 4' position and fluorine atoms at the 2', 2, 2, 6' positions, coupled with a trifluoroacetyl group (-COCF₃). The IUPAC name, 1-(4-bromo-2,6-difluorophenyl)-2,2,2-trifluoroethanone, reflects this substitution pattern.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₈H₂BrF₅O
Molecular Weight288.999 g/mol
CAS Number1208074-78-5
IUPAC Name1-(4-bromo-2,6-difluorophenyl)-2,2,2-trifluoroethanone
SMILES NotationC1=C(C=C(C(=C1F)C(=O)C(F)(F)F)F)Br

The compound’s InChIKey (DKUKINAWWPPFAN-UHFFFAOYSA-N) facilitates database searches and computational modeling. Fluorine’s electronegativity and bromine’s polarizability create electron-deficient regions, enhancing reactivity in nucleophilic substitutions .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 4'-Bromo-2,2,2,2',6'-pentafluoroacetophenone involves sequential halogenation and fluorination steps. A common approach begins with 2,6-difluoroacetophenone, which undergoes bromination at the para position using brominating agents like N-bromosuccinimide (NBS) under radical conditions. Subsequent trifluoroacetylation introduces the -COCF₃ group via Friedel-Crafts acylation with trifluoroacetic anhydride (TFAA) .

Reaction Mechanism

  • Bromination:

    2,6-Difluoroacetophenone+Br2FeBr34-Bromo-2,6-difluoroacetophenone\text{2,6-Difluoroacetophenone} + \text{Br}_2 \xrightarrow{\text{FeBr}_3} \text{4-Bromo-2,6-difluoroacetophenone}
  • Trifluoroacetylation:

    4-Bromo-2,6-difluoroacetophenone+(CF3CO)2OAlCl34’-Bromo-2,2,2,2’,6’-pentafluoroacetophenone\text{4-Bromo-2,6-difluoroacetophenone} + (\text{CF}_3\text{CO})_2\text{O} \xrightarrow{\text{AlCl}_3} \text{4'-Bromo-2,2,2,2',6'-pentafluoroacetophenone}

Yield optimization requires precise temperature control (typically 0–5°C) to minimize side reactions.

Industrial and Research Applications

Pharmaceutical Intermediates

Fluorinated aromatic ketones are pivotal in drug discovery due to their metabolic stability and bioavailability. This compound serves as a precursor for kinase inhibitors and antiviral agents, where fluorine atoms enhance binding affinity to hydrophobic enzyme pockets . For example, derivatives of this compound have shown promise in preclinical studies targeting hepatitis C virus (HCV) NS5B polymerase .

Agrochemical Development

In agrochemistry, the compound’s bromine moiety facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) to generate herbicides and fungicides. A 2023 study demonstrated its use in synthesizing fluopyram analogues, which exhibit systemic activity against Botrytis cinerea in vineyards.

Hazard StatementDescriptionSource
H302+H312+H332Harmful if swallowed, in contact with skin, or inhaled
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation
H311Acute toxicity (dermal, Category 3)
H331Acute toxicity (inhalation, Category 3)

Comparative Analysis with Structural Isomers

The 6'-bromo-2,2,2,2',3'-pentafluoroacetophenone isomer (CAS 1208076-48-5) shares the same molecular formula but differs in substituent positions. This structural variation alters electronic distribution, rendering the 6'-bromo isomer less reactive in electrophilic substitutions but more stable under acidic conditions.

Table 3: Isomer Comparison

Property4'-Bromo Isomer6'-Bromo Isomer
Reactivity in SNArHigh (due to para Br position)Moderate (meta Br position)
Thermal StabilityDecomposes at 150°CStable up to 180°C
ApplicationsPharmaceuticalsMaterial science

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